molecular formula C25H26N2O3 B5228642 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide

Cat. No. B5228642
M. Wt: 402.5 g/mol
InChI Key: SXXQKDCXEMIHHA-UHFFFAOYSA-N
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Description

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK activity, 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide prevents the activation of downstream signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been shown to have selective activity against cancer cells, with minimal effects on normal cells. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells, good pharmacokinetic properties, and well-tolerated profile. However, there are also limitations to its use, such as the need for further optimization of dosing and scheduling, as well as the need for more studies to determine its long-term safety and efficacy.

Future Directions

There are several future directions for research on 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, including the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies with other chemotherapy agents. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide, as well as its potential for use in other types of cancer.

Synthesis Methods

The synthesis method of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide involves several steps, including the synthesis of 3-acetylbenzaldehyde, the synthesis of 4-(2-furyl)phenylhydrazine, and the coupling of the two compounds with piperidinecarboxylic acid. The final product is obtained through purification and isolation methods. The synthesis of 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been described in detail in various research articles, and the compound has been synthesized successfully in several laboratories.

Scientific Research Applications

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. It has been shown to have inhibitory effects on various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide has also been shown to have synergistic effects when used in combination with other chemotherapy agents, such as rituximab and lenalidomide.

properties

IUPAC Name

1-[(3-acetylphenyl)methyl]-N-[4-(furan-2-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18(28)21-6-2-5-19(15-21)16-27-13-3-7-22(17-27)25(29)26-23-11-9-20(10-12-23)24-8-4-14-30-24/h2,4-6,8-12,14-15,22H,3,7,13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXQKDCXEMIHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-acetylbenzyl)-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide

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